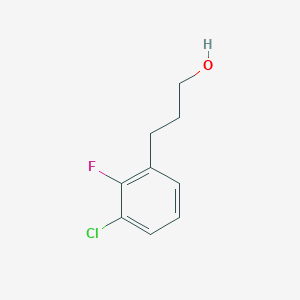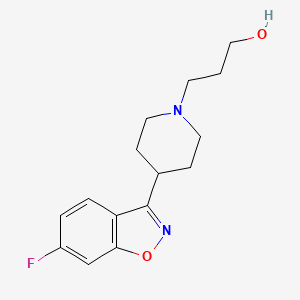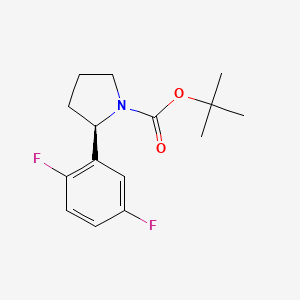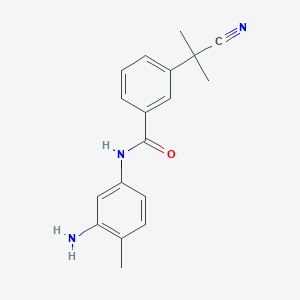
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is known for its unique structural features, including a cyclohexane ring with a hydroxyl group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of cis-2-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Ethyl trans-2-hydroxy-1-cyclohexanecarboxylate: Differing in the stereochemistry of the hydroxyl group.
Ethyl 2-hydroxycyclohexanecarboxylate: Lacking the cis configuration.
Ethyl 2-hydroxy-3,3-dimethylbutyric acid: Featuring a different carbon skeleton.
These comparisons highlight the unique structural and chemical properties of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2-(hydroxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7,9H,1-5H2,(H,10,11) |
Clé InChI |
SHDCPKOVNWRERY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















